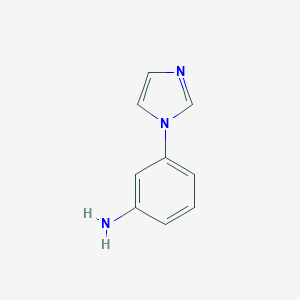

3-(1H-imidazol-1-yl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-imidazol-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-8-2-1-3-9(6-8)12-5-4-11-7-12/h1-7H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVKJLZRWXBUBFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=CN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20313503 | |

| Record name | 3-(1H-imidazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20313503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112677-67-5 | |

| Record name | 3-(1H-imidazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20313503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1H-imidazol-1-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 3-(1H-imidazol-1-yl)aniline experimental protocol

This in-depth technical guide provides a detailed experimental protocol for the synthesis of 3-(1H-imidazol-1-yl)aniline, a valuable building block for researchers, scientists, and professionals in drug development. The synthesis is presented as a two-step process, commencing with the N-arylation of imidazole followed by the reduction of a nitro intermediate. This document outlines the precise methodologies, presents all quantitative data in a clear tabular format, and includes a visual workflow diagram to ensure clarity and reproducibility.

Synthetic Pathway Overview

The synthesis of 3-(1H-imidazol-1-yl)aniline is efficiently achieved through a two-step reaction sequence. The first step involves a copper-catalyzed Ullmann-type coupling reaction between imidazole and 3-bromonitrobenzene to yield the intermediate, 1-(3-nitrophenyl)-1H-imidazole. The subsequent step is the reduction of the nitro group of this intermediate to an amine, affording the final product.

Experimental Protocols

Step 1: Synthesis of 1-(3-nitrophenyl)-1H-imidazole

This procedure details the copper-catalyzed N-arylation of imidazole with 3-bromonitrobenzene.

Methodology:

A mixture of 3-bromonitrobenzene (1.0 eq), imidazole (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq) in dimethylformamide (DMF) is heated at 120-130°C for 24 hours under an inert atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Step 2: Synthesis of 3-(1H-imidazol-1-yl)aniline

This protocol describes the reduction of the nitro intermediate to the target aniline derivative via catalytic hydrogenation.

Methodology:

1-(3-nitrophenyl)-1H-imidazole (1.0 eq) is dissolved in methanol, and a catalytic amount of 10% palladium on carbon (Pd/C) is added to the solution. The mixture is then subjected to a hydrogen atmosphere (typically 1-3 atm) and stirred vigorously at room temperature. The reaction is monitored by TLC until the starting material is completely consumed. After the reaction is complete, the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield the crude 3-(1H-imidazol-1-yl)aniline, which can be further purified by recrystallization or column chromatography if necessary.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 3-(1H-imidazol-1-yl)aniline and its intermediate.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Melting Point (°C) |

| 1-(3-nitrophenyl)-1H-imidazole | C₉H₇N₃O₂ | 189.17 | Imidazole, 3-Bromonitrobenzene, CuI, K₂CO₃ | DMF | 24 h | 120-130 | ~70-80 | Not available |

| 3-(1H-imidazol-1-yl)aniline | C₉H₉N₃ | 159.19 | 1-(3-nitrophenyl)-1H-imidazole, 10% Pd/C, H₂ | Methanol | 4-8 h | Room Temperature | >90 | Not available |

Characterization Data:

-

1-(3-nitrophenyl)-1H-imidazole:

-

¹H NMR (predicted): Signals for the imidazole and the nitrophenyl protons are expected in the aromatic region (7.0-8.5 ppm).

-

¹³C NMR (predicted): Resonances for the nine carbon atoms are anticipated, with those of the nitro-substituted ring appearing at characteristic downfield shifts.

-

-

3-(1H-imidazol-1-yl)aniline:

-

¹H NMR (predicted): The spectrum should show characteristic signals for the protons of the imidazole ring and the aminophenyl ring, including a broad singlet for the amine protons.

-

¹³C NMR (predicted): The spectrum would display nine distinct carbon signals corresponding to the molecular structure.

-

Experimental Workflow

The logical flow of the synthesis is depicted in the following diagram.

Caption: Synthetic workflow for 3-(1H-imidazol-1-yl)aniline.

3-(1H-imidazol-1-yl)aniline reaction mechanism

An In-depth Technical Guide to the Reaction Mechanism of 3-(1H-imidazol-1-yl)aniline

This guide provides a detailed overview of the synthesis and reaction mechanisms of 3-(1H-imidazol-1-yl)aniline, a significant building block in medicinal chemistry and materials science. The document is intended for researchers, scientists, and professionals in drug development, offering insights into its preparation, reaction pathways, and experimental considerations.

Introduction

3-(1H-imidazol-1-yl)aniline is a bifunctional molecule featuring an aniline moiety and an imidazole ring. The aniline group serves as a versatile precursor for various functionalizations, while the imidazole ring can participate in crucial biological interactions, making this compound a valuable intermediate in the synthesis of pharmaceuticals. For instance, substituted derivatives of this molecule are key intermediates in the synthesis of Nilotinib, a tyrosine kinase inhibitor.[1] This guide will focus on the primary synthetic routes to 3-(1H-imidazol-1-yl)aniline, namely the Ullmann condensation and the Buchwald-Hartwig amination, which are the most prevalent methods for the formation of the aryl C-N bond between the phenyl and imidazole rings.

Synthetic Reaction Mechanisms

The formation of 3-(1H-imidazol-1-yl)aniline typically involves the coupling of an imidazole ring with a 3-substituted aniline precursor. The two most prominent and effective methods for this transformation are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.

Ullmann Condensation Reaction

The Ullmann condensation is a classical method for the formation of carbon-heteroatom bonds, utilizing a copper catalyst.[2] In the synthesis of 3-(1H-imidazol-1-yl)aniline, this reaction typically involves the coupling of imidazole with a 3-haloaniline (e.g., 3-bromoaniline or 3-iodoaniline) or a 3-aminobenzoic acid derivative followed by a subsequent transformation.[2][3]

The reaction generally proceeds in a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures, often in the presence of a base like potassium carbonate (K₂CO₃) or potassium hydroxide (KOH).[2][3]

Reaction Scheme:

Caption: General scheme of the Ullmann condensation for the synthesis of 3-(1H-imidazol-1-yl)aniline.

The mechanism of the Ullmann-type reaction is believed to involve the formation of a copper(I)-imidazolate species. This species then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the desired N-arylimidazole and a copper(I) halide.[4]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a more modern and often more efficient method for the formation of C-N bonds, employing a palladium catalyst with a suitable phosphine ligand.[5][6][7] This reaction offers milder conditions and a broader substrate scope compared to the traditional Ullmann condensation.[5]

In this context, imidazole is coupled with a 3-haloaniline in the presence of a palladium catalyst, a phosphine ligand (e.g., BINAP, Xantphos), and a base (e.g., sodium tert-butoxide, cesium carbonate).[7]

Reaction Scheme:

Caption: General scheme of the Buchwald-Hartwig amination for synthesizing 3-(1H-imidazol-1-yl)aniline.

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by the coordination of the deprotonated imidazole to the palladium center. The final step is a reductive elimination that forms the C-N bond and regenerates the Pd(0) catalyst.[6][7]

Quantitative Data

| Precursor | Reaction Type | Catalyst/Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 3-fluoro-5-(trifluoromethyl)benzonitrile & 4-methylimidazole | Nucleophilic Aromatic Substitution | - | - | 85-90 | 2 | ~70 | [8] |

| 3-fluoro-5-(trifluoromethyl)benzamide & 4-methylimidazole | Nucleophilic Aromatic Substitution | Sodium amide | - | 80-85 | 12 | ~85 | [8] |

| 5-bromo-3-(trifluoromethyl)aniline & 4-methylimidazole | Ullmann Condensation | Copper iodide, Potassium carbonate | DMF | Not specified | Not specified | Not specified | [1] |

| 3-bromobenzoic acid & imidazole | Ullmann Condensation | Copper catalyst, K₂CO₃ | DMF | 80-100 | 12-24 | Not specified | [3] |

Experimental Protocols

The following are generalized experimental protocols for the synthesis of 3-(1H-imidazol-1-yl)aniline based on the Ullmann condensation and Buchwald-Hartwig amination. These protocols are adapted from procedures for similar compounds and should be optimized for the specific substrates.

Ullmann Condensation Protocol (Adapted)

This protocol is based on the synthesis of 3-(1H-imidazol-1-yl)benzoic acid.[3]

-

Reaction Setup: To a round-bottom flask, add 3-bromoaniline (1.0 eq), imidazole (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous DMF to the flask to achieve a suitable concentration (e.g., 0.5 M with respect to 3-bromoaniline).

-

Reaction: Stir the mixture at room temperature for 10 minutes. Then, heat the reaction mixture to 100-120 °C and maintain this temperature with stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Buchwald-Hartwig Amination Protocol (Generalized)

-

Reaction Setup: In an oven-dried Schlenk tube, combine 3-bromoaniline (1.0 eq), imidazole (1.2 eq), palladium(II) acetate (0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and sodium tert-butoxide (1.4 eq).

-

Solvent Addition: Add anhydrous toluene or dioxane to the Schlenk tube under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: Heat the reaction mixture to 80-110 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.

-

Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

Workflow and Pathway Diagrams

The following diagrams illustrate the general experimental workflow and the catalytic cycles for the Ullmann and Buchwald-Hartwig reactions.

Caption: A generalized experimental workflow for the synthesis of 3-(1H-imidazol-1-yl)aniline.

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Caption: A proposed catalytic cycle for the Ullmann condensation.

Conclusion

The synthesis of 3-(1H-imidazol-1-yl)aniline is predominantly achieved through Ullmann condensation and Buchwald-Hartwig amination reactions. While the Buchwald-Hartwig method generally offers milder conditions and higher efficiency, the Ullmann condensation remains a viable and historically significant route. The choice of method will depend on the available starting materials, desired scale, and tolerance of functional groups. This guide provides a foundational understanding of the reaction mechanisms and experimental considerations for the synthesis of this important chemical intermediate, which should aid researchers in their synthetic endeavors. Further optimization of the presented protocols for specific applications is encouraged.

References

- 1. Page loading... [guidechem.com]

- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Ullmann Reaction [organic-chemistry.org]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. jk-sci.com [jk-sci.com]

- 8. US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline - Google Patents [patents.google.com]

Spectroscopic Characterization of 3-(1H-imidazol-1-yl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-(1H-imidazol-1-yl)aniline. Due to the limited availability of published experimental data for this specific compound, this guide presents predicted data and representative experimental data from a closely related analogue, 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline. This information serves as a valuable reference for researchers involved in the synthesis, identification, and application of novel imidazole-based compounds in drug discovery and materials science.

Molecular Structure and Properties

Chemical Structure:

Molecular Formula: C₉H₉N₃

Molecular Weight: 159.19 g/mol

Spectroscopic Data

The following tables summarize the key spectroscopic data for 3-(1H-imidazol-1-yl)aniline and its substituted analogue.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data of 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline [1]

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 8.12 | d, J = 1.2 Hz | 1H | Imidazole C2-H |

| 7.35 | s | 1H | Imidazole C5-H |

| 6.98 | s | 1H | Aromatic C6-H |

| 6.94 | s | 1H | Aromatic C4-H |

| 6.84 | s | 1H | Aromatic C2-H |

| 5.91 | s | 2H | -NH₂ |

| 2.15 | s | 3H | -CH₃ |

Solvent: DMSO-d₆, Frequency: 300 MHz

Table 2: ¹³C NMR Data of 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline [1]

| Chemical Shift (δ) ppm | Assignment |

| 150.9 | Aromatic C-NH₂ |

| 138.5 | Imidazole C2 |

| 134.9 | Imidazole C4 |

| 131.3 (q, J = 38 Hz) | Aromatic C-CF₃ |

| 124.2 (q, J = 272 Hz) | -CF₃ |

| 114.2 | Imidazole C5 |

| 107.8 | Aromatic C-H |

| 103.4 (q, J = 4 Hz) | Aromatic C-H |

| 13.4 | -CH₃ |

Solvent: DMSO-d₆, Frequency: 75 MHz

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 3-(1H-imidazol-1-yl)aniline

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Sharp | N-H stretch (amine) |

| 3150 - 3100 | Medium | C-H stretch (aromatic & imidazole) |

| 1620 - 1580 | Strong | C=C stretch (aromatic) |

| 1550 - 1450 | Medium-Strong | C=N stretch (imidazole) |

| 1300 - 1000 | Medium | C-N stretch |

| 900 - 650 | Strong | C-H out-of-plane bend (aromatic) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for 3-(1H-imidazol-1-yl)aniline [2]

| m/z | Predicted Adduct |

| 160.08693 | [M+H]⁺ |

| 182.06887 | [M+Na]⁺ |

| 158.07237 | [M-H]⁻ |

UV-Visible (UV-Vis) Spectroscopy

Experimental Protocols

Synthesis Protocol: Ullmann Condensation

A plausible synthetic route to 3-(1H-imidazol-1-yl)aniline is via an Ullmann condensation reaction between 3-bromoaniline and imidazole.

Materials:

-

3-Bromoaniline

-

Imidazole

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a round-bottom flask, add 3-bromoaniline (1.0 eq), imidazole (1.2 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).

-

Add anhydrous DMF to the flask.

-

Heat the reaction mixture to 120-140 °C and stir for 24-48 hours under an inert atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Spectroscopic Analysis Protocols

General Considerations:

-

Ensure samples are pure and dry before analysis.

-

Use appropriate deuterated solvents for NMR spectroscopy.

¹H and ¹³C NMR Spectroscopy:

-

Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire the spectra on a spectrometer operating at a suitable frequency (e.g., 300 or 400 MHz for ¹H NMR).

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy:

-

Prepare the sample as a KBr pellet or a thin film on a salt plate (for liquids or oils). For solid samples, ATR-FTIR is a convenient alternative.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

-

Dissolve the sample in a suitable volatile solvent.

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI).

-

Acquire the mass spectrum in the desired mass range.

-

Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

UV-Visible (UV-Vis) Spectroscopy:

-

Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or acetonitrile).

-

Record the absorption spectrum over a range of wavelengths (e.g., 200-800 nm).

-

Determine the wavelength(s) of maximum absorbance (λmax).

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the synthesis and characterization of 3-(1H-imidazol-1-yl)aniline.

Caption: A flowchart illustrating the synthesis and subsequent spectroscopic characterization of 3-(1H-imidazol-1-yl)aniline.

References

An In-depth Technical Guide to the Synthesis of 3-(1H-imidazol-1-yl)aniline Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(1H-imidazol-1-yl)aniline and its derivatives, compounds of significant interest in medicinal chemistry and materials science. The imidazole moiety is a key pharmacophore due to its ability to participate in hydrogen bonding and act as a versatile ligand for metal ions. This document details established synthetic routes, provides in-depth experimental protocols, and presents key data to aid in the successful laboratory preparation of these valuable compounds.

Core Synthetic Strategies

The formation of the C-N bond between the aniline and imidazole rings is the crucial step in the synthesis of 3-(1H-imidazol-1-yl)aniline derivatives. Two primary catalytic cross-coupling reactions are widely employed for this purpose: the Ullmann condensation and the Buchwald-Hartwig amination.

-

Ullmann Condensation: This classic copper-catalyzed reaction involves the coupling of an aryl halide with an amine.[1] While effective, traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper.[1] Modern variations utilize soluble copper catalysts with ligands, allowing for milder reaction conditions.[1]

-

Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction, the Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds.[2][3] It is known for its broad substrate scope and tolerance of various functional groups, often proceeding under milder conditions than the Ullmann reaction.[2] The choice of palladium catalyst and ligand is critical for achieving high yields and reaction efficiency.[4]

Experimental Protocols

Below are detailed experimental protocols for the synthesis of 3-(1H-imidazol-1-yl)aniline derivatives, adapted from established methodologies for similar compounds.

Method 1: Ullmann-Type Condensation for 3-(1H-imidazol-1-yl)benzoic acid

This protocol is adapted from the synthesis of a closely related derivative and illustrates the copper-catalyzed N-arylation of imidazole.[5]

Reaction Scheme:

Caption: Ullmann condensation for the synthesis of 3-(1H-imidazol-1-yl)benzoic acid.

Materials:

-

3-Bromobenzoic acid

-

Imidazole

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K2CO3)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Deionized water

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a clean, dry flask, add 3-bromobenzoic acid, imidazole, CuI, and K2CO3.

-

Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the 3-bromobenzoic acid.[5]

-

Stir the mixture at room temperature for 10 minutes to ensure homogeneity.[5]

-

Heat the reaction mixture to 80-100°C and maintain this temperature with stirring for 12-24 hours.[5]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker containing deionized water.

-

Acidify the aqueous mixture to a pH of approximately 5-6 with 1 M HCl.[5]

-

Extract the aqueous mixture three times with ethyl acetate.[5]

-

Combine the organic layers and wash with deionized water, followed by brine.[5]

-

Dry the organic layer over anhydrous magnesium sulfate.[5]

-

Filter the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.

-

Purify the product by a suitable method, such as recrystallization or column chromatography.

Method 2: Synthesis of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline

This protocol describes a multi-step synthesis of a substituted 3-(1H-imidazol-1-yl)aniline derivative, which is a key intermediate in the synthesis of the drug nilotinib.[6]

Experimental Workflow:

Caption: General workflow for the synthesis of a substituted 3-(1H-imidazol-1-yl)aniline derivative.

Step 1: Synthesis of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzamide

-

In a suitable reaction vessel, add 4-methyl imidazole.

-

Add sodium amide (30.2 g) and stir for 45 minutes at 25-35°C.[6]

-

Add 3-fluoro-5-(trifluoromethyl) benzamide (100 g) to the reaction mass at 25-35°C.[6]

-

Heat the reaction mass to 80-85°C and stir for 12 hours.[6]

-

After completion, cool the reaction to room temperature and add water (2500 ml).[6]

-

Stir for 3 hours, then filter the precipitated solid.[6]

-

Wash the solid with water and dry at 60-70°C under vacuum for 12 hours to obtain the title compound.[6] (Yield: 100 g).[6]

Step 2: Synthesis of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl) aniline

-

To a mixture of water and sodium hydroxide, add bromine (21 ml) and 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzamide (100 g) at 0-5°C and stir for 20 minutes.[6]

-

Heat the reaction mass to 85-95°C and stir for 3 hours.[6]

-

Cool the reaction to 25-35°C and stir for an additional 3 hours.[6]

-

Filter the precipitated solid, wash with water, and dry under vacuum at 60-70°C for 6 hours.[6] (Yield: 80 g).[6]

Step 3: Purification via Acid Addition Salt

-

The crude aniline derivative can be further purified by forming an acid addition salt (e.g., hydrochloride salt) and then neutralizing it.[6]

-

Dissolve the crude product in a suitable solvent and treat with an acid such as hydrochloric acid.

-

Isolate the salt and then treat with a base, like a 20% sodium carbonate solution, to obtain the purified free base.[6] (Yield: 75 g).[6]

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of 3-(1H-imidazol-1-yl)aniline derivatives and related compounds.

| Compound | Starting Material | Reaction Type | Yield | Purity | Reference |

| 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzamide | 3-fluoro-5-(trifluoromethyl) benzamide | Nucleophilic Aromatic Substitution | 100 g | - | [6] |

| 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl) aniline | 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzamide | Hofmann Rearrangement (inferred) | 80 g | - | [6] |

| Purified 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl) aniline | 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl) aniline hydrochloride | Neutralization | 75 g | 99.5% (HPLC) | [6] |

Potential Pharmacological Significance

Derivatives of 1H-imidazole are known to possess a wide range of biological activities.[7][8] While the specific signaling pathways for 3-(1H-imidazol-1-yl)aniline are an active area of research, the imidazole core is a recognized pharmacophore in numerous therapeutic agents.

Caption: Potential pharmacological relevance of 3-(1H-imidazol-1-yl)aniline derivatives.

The diverse biological activities of imidazole-containing compounds make them attractive scaffolds for drug discovery programs.[8] The 3-amino group on the aniline ring provides a convenient handle for further chemical modifications, allowing for the generation of large compound libraries for high-throughput screening against various biological targets. These derivatives have shown promise as antifungal, antibacterial, antitumor, and anti-inflammatory agents.[7][8]

References

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline - Google Patents [patents.google.com]

- 7. clinmedkaz.org [clinmedkaz.org]

- 8. researchgate.net [researchgate.net]

Biological Activity of 3-(1H-imidazol-1-yl)aniline: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide aims to provide a comprehensive overview of the biological activity of the compound 3-(1H-imidazol-1-yl)aniline. Despite a thorough review of scientific literature and chemical databases, it has been determined that there is a significant lack of specific biological data for this exact molecule. While the imidazole and aniline moieties are common pharmacophores found in a wide array of biologically active compounds, 3-(1H-imidazol-1-yl)aniline itself does not appear to have been the subject of extensive biological investigation. This document will summarize the available information on closely related analogs and the general biological activities associated with its constituent chemical motifs to provide a contextual understanding of its potential pharmacological profile.

Introduction

The imidazole ring is a five-membered heterocyclic aromatic compound that is a fundamental component of many biologically important molecules, including the amino acid histidine and purines. Its unique chemical properties allow it to act as a proton donor or acceptor, and it can coordinate with metal ions, making it a versatile scaffold in medicinal chemistry. Imidazole derivatives have been shown to possess a broad spectrum of biological activities, including anticancer, antifungal, antibacterial, and enzyme inhibitory properties.[1][2] The aniline moiety, a primary aromatic amine, is also a key structural feature in many pharmaceuticals.

The compound 3-(1H-imidazol-1-yl)aniline combines these two important pharmacophores. However, a comprehensive search of scientific databases reveals a scarcity of published research specifically detailing its biological effects. Much of the available information pertains to its use as a chemical intermediate in the synthesis of other compounds or to the biological activities of its derivatives.

Biological Activity of Structurally Related Compounds

While direct data on 3-(1H-imidazol-1-yl)aniline is limited, the biological activities of structurally similar compounds can offer insights into its potential therapeutic applications.

Anticancer Activity

A notable analog, 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline , serves as a key intermediate in the synthesis of Nilotinib .[1] Nilotinib is a potent inhibitor of the Bcr-Abl tyrosine kinase and is used in the treatment of chronic myeloid leukemia (CML). This suggests that the core structure of an imidazolyl-aniline may be amenable to the development of kinase inhibitors.

Enzyme Inhibition

The imidazole nucleus is known to interact with various enzymes. For instance, some imidazole derivatives have been shown to inhibit metalloenzymes by coordinating with the metal ion in the active site. Computational studies on related aniline-triazole systems have predicted potential inhibitory activity against enzymes like cytochrome P450.[3] While no specific enzyme inhibition data exists for 3-(1H-imidazol-1-yl)aniline, its structure suggests potential interactions with enzyme active sites.

In Silico Predictions of Bioactivity

In the absence of experimental data, computational methods can provide predictions about a molecule's potential biological activities. In silico tools can predict pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential biological targets.

Based on general knowledge of similar structures, it is plausible that 3-(1H-imidazol-1-yl)aniline would exhibit reasonable drug-like properties. However, without specific computational studies on this molecule, any prediction of its biological targets would be speculative.

Experimental Protocols

As no specific biological studies for 3-(1H-imidazol-1-yl)aniline have been identified, this guide cannot provide detailed experimental protocols for its evaluation. However, should researchers wish to investigate the biological activity of this compound, a general workflow for initial screening could be as follows:

Data Summary

Due to the absence of quantitative biological data for 3-(1H-imidazol-1-yl)aniline in the public domain, a data table summarizing its activity cannot be provided.

Conclusion

References

- 1. US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline - Google Patents [patents.google.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 3-Imidazol-1-yl-phenylamine (CAS 112677-67-5) - Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Imidazol-1-yl-phenylamine, also known as 3-(1H-imidazol-1-yl)aniline, is an aromatic amine containing an imidazole substituent. The imidazole ring is a crucial pharmacophore found in numerous biologically active compounds, including natural products and synthetic drugs, where it can participate in hydrogen bonding and act as a ligand for metal ions. This technical guide provides a comprehensive overview of the known properties and a potential synthesis route for 3-Imidazol-1-yl-phenylamine (CAS 112677-67-5), a valuable building block for the development of novel therapeutic agents and functional materials.

Chemical and Physical Properties

While experimentally determined data for 3-Imidazol-1-yl-phenylamine is limited in publicly available literature, several key properties have been predicted and are summarized in the table below. These values provide a useful starting point for experimental design and handling of the compound.

| Property | Value | Source |

| Molecular Formula | C₉H₉N₃ | - |

| Molecular Weight | 159.19 g/mol | - |

| Predicted Boiling Point | 373.1 ± 25.0 °C | [1] |

| Predicted Density | 1.20 ± 0.1 g/cm³ | [1] |

| Predicted pKa | 5.53 ± 0.10 | [1] |

| Physical Form | Solid (predicted) | [1] |

| Storage Conditions | Keep in dark place, Sealed in dry, Room Temperature | [1] |

Synthesis

Proposed Synthesis Route: Ullmann Condensation

The synthesis of 3-Imidazol-1-yl-phenylamine can be envisioned through the reaction of 3-bromoaniline (or 3-iodoaniline for higher reactivity) with imidazole in the presence of a copper catalyst and a base.

Caption: Proposed Ullmann condensation for the synthesis of 3-Imidazol-1-yl-phenylamine.

General Experimental Protocol (Hypothetical)

The following protocol is a general representation of an Ullmann condensation for N-arylation and should be optimized for the specific synthesis of 3-Imidazol-1-yl-phenylamine.

Materials:

-

3-Bromoaniline

-

Imidazole

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromoaniline (1.0 eq), imidazole (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

-

Add anhydrous DMF to the flask.

-

Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield 3-Imidazol-1-yl-phenylamine.

Biological and Pharmacological Activity

As of the date of this document, there is a notable absence of specific studies detailing the biological or pharmacological activities of 3-Imidazol-1-yl-phenylamine in the public domain. However, the broader class of imidazole-containing compounds is well-known for a wide range of biological activities, suggesting that this compound could be a valuable scaffold for drug discovery.

The imidazole moiety is a key component in many antifungal, antibacterial, and anticancer agents. Its ability to coordinate with metal ions in enzymes and act as a proton donor or acceptor makes it a versatile pharmacophore. Therefore, 3-Imidazol-1-yl-phenylamine represents a promising starting point for the synthesis of novel compounds with potential therapeutic applications. Further research is warranted to explore its biological profile.

Experimental Workflows

The following diagram illustrates a general workflow for the synthesis and subsequent preliminary biological evaluation of 3-Imidazol-1-yl-phenylamine.

Caption: General workflow for the synthesis and biological evaluation of the target compound.

Conclusion

3-Imidazol-1-yl-phenylamine is a chemical compound with potential applications in medicinal chemistry and materials science. While detailed experimental data is currently scarce, this guide provides the available predicted properties and a robust, well-established synthetic strategy. The lack of biological data presents a clear opportunity for researchers to investigate the pharmacological potential of this molecule and its derivatives. The provided hypothetical protocols and workflows are intended to serve as a foundation for such future research endeavors.

References

An In-depth Technical Guide to 3-(1H-imidazol-1-yl)aniline: Molecular Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-(1H-imidazol-1-yl)aniline, a key building block in medicinal chemistry and materials science. This document details its molecular structure, molecular weight, and presents a plausible synthetic route with a detailed experimental protocol. Furthermore, it explores potential applications in drug discovery by examining the known biological activities of structurally related compounds.

Core Molecular and Physical Data

Quantitative data for 3-(1H-imidazol-1-yl)aniline is summarized in the table below. This information is crucial for its application in experimental design and chemical synthesis.

| Property | Value | Source |

| Molecular Formula | C₉H₉N₃ | Vendor Data |

| Molecular Weight | 159.19 g/mol | [1] |

| Appearance | Expected to be a solid | Inference |

| CAS Number | 112677-67-5 |

Molecular Structure

The structure of 3-(1H-imidazol-1-yl)aniline consists of an aniline ring substituted at the 3-position with a 1H-imidazol-1-yl group.

Caption: Molecular Structure of 3-(1H-imidazol-1-yl)aniline.

Synthesis Protocol

Reaction: 3-Bromoaniline + Imidazole → 3-(1H-imidazol-1-yl)aniline

Materials:

-

3-Bromoaniline

-

Imidazole

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask, combine 3-bromoaniline (1.0 eq), imidazole (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask. The volume should be sufficient to dissolve the reactants and allow for efficient stirring.

-

Reaction Conditions: Equip the flask with a reflux condenser and place it in a heating mantle or oil bath. Heat the reaction mixture to 120-140 °C with vigorous stirring.

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (3-bromoaniline) is consumed.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Pour the mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine to remove any remaining DMF and inorganic salts.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude product can be further purified by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-(1H-imidazol-1-yl)aniline.

-

Caption: Synthetic Workflow for 3-(1H-imidazol-1-yl)aniline.

Potential Applications in Drug Development

While specific biological activities for 3-(1H-imidazol-1-yl)aniline are not extensively documented, the imidazole nucleus is a well-known pharmacophore present in a wide range of biologically active compounds. The aniline moiety also provides a versatile handle for further chemical modifications. The potential for this compound in drug discovery can be inferred from the activities of structurally related molecules.

Imidazole-containing compounds have been reported to exhibit a broad spectrum of pharmacological activities, including but not limited to:

-

Antifungal Agents: The imidazole ring is a core component of many antifungal drugs that inhibit the synthesis of ergosterol, a vital component of fungal cell membranes.

-

Anticancer Agents: Certain imidazole derivatives have shown promise as inhibitors of various kinases and other enzymes implicated in cancer progression. For instance, Nilotinib, a tyrosine kinase inhibitor, contains a substituted imidazolyl-aniline moiety.[2]

-

Enzyme Inhibition: The nitrogen atoms in the imidazole ring can coordinate with metal ions in the active sites of metalloenzymes or act as hydrogen bond donors/acceptors, leading to enzyme inhibition.

-

Receptor Antagonism/Agonism: The imidazole ring is a key feature of histamine and is found in many histamine receptor antagonists. Derivatives have also been explored as ligands for other receptor families.

The presence of the aniline group on the imidazole scaffold provides a reactive site for the synthesis of a diverse library of compounds through reactions such as amide bond formation, sulfonylation, or further C-N coupling reactions. This allows for the exploration of structure-activity relationships (SAR) in a drug discovery program.

Caption: Potential Drug Discovery Pathways.

References

physical and chemical properties of 3-(imidazol-1-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical, chemical, and potential biological properties of 3-(imidazol-1-yl)aniline. The information is intended to support research and development activities, particularly in the fields of medicinal chemistry and materials science.

Core Properties

Physical and Chemical Data

The following table summarizes the known and estimated properties of 3-(imidazol-1-yl)aniline.

| Property | Value | Source/Method |

| Molecular Formula | C₉H₉N₃ | [Calculated] |

| Molecular Weight | 159.19 g/mol | [Calculated][1][2] |

| Appearance | White to off-white solid (predicted) | [General observation for similar compounds] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water. | [Inference from related N-arylimidazoles][3] |

| pKa | Not available | - |

Synthesis and Experimental Protocols

The synthesis of 3-(imidazol-1-yl)aniline can be achieved through established N-arylation cross-coupling reactions. The Ullmann condensation and the Buchwald-Hartwig amination are two prominent methods applicable for this transformation.

Proposed Synthesis via Ullmann Condensation

The Ullmann condensation provides a classical approach to the formation of the C-N bond between an aryl halide and a nitrogen-containing heterocycle, catalyzed by copper.

Reaction Scheme:

References

Preliminary Investigation of 3-(1H-imidazol-1-yl)aniline Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary investigations into 3-(1H-imidazol-1-yl)aniline analogues. It covers their synthesis, biological activities, and the signaling pathways they modulate. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics.

Synthesis of 3-(1H-imidazol-1-yl)aniline Analogues

The synthesis of 3-(1H-imidazol-1-yl)aniline and its analogues is primarily achieved through N-arylation of an imidazole ring with a substituted aniline derivative. A common and effective method is the copper-catalyzed Ullmann condensation reaction.

General Experimental Protocol: Copper-Catalyzed N-Arylation

A typical procedure involves the reaction of an appropriately substituted aryl halide (e.g., 3-bromoaniline or 3-iodoaniline) with imidazole in the presence of a copper catalyst, a base, and a suitable solvent.

Reaction Scheme:

Methodological & Application

Application Notes and Protocols for the Utilization of 3-(1H-imidazol-1-yl)aniline in OLED Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organic Light-Emitting Diodes (OLEDs) have become a cornerstone of modern display and lighting technology due to their superior contrast, vibrant colors, and energy efficiency. The performance of OLED devices is intrinsically linked to the molecular architecture of the organic materials used within their emissive and charge-transport layers. Imidazole derivatives are a critical class of heterocyclic compounds that have garnered significant attention in OLED research. Their inherent electron-deficient nature makes them excellent candidates for electron-transporting materials (ETMs) and hosts in phosphorescent OLEDs (PhOLEDs).

This document provides detailed application notes and protocols on the use of 3-(1H-imidazol-1-yl)aniline as a versatile building block in the synthesis of advanced OLED materials. This aniline derivative serves as a key precursor for creating molecules with tailored electronic properties, particularly for hole-transporting layers (HTLs) and as a component of bipolar host materials. The strategic incorporation of the 3-(imidazol-1-yl)phenyl moiety allows for the fine-tuning of charge carrier mobility and energy levels within the OLED device stack, ultimately leading to enhanced efficiency and stability.

Application in Bipolar Host Materials

The 3-(1H-imidazol-1-yl)aniline moiety is a valuable component in the design of bipolar host materials for PhOLEDs. In these materials, a hole-donating (p-type) unit is chemically linked to an electron-accepting (n-type) unit. This bipolar character facilitates balanced electron and hole injection and transport within the emissive layer, leading to a more efficient recombination process and higher device quantum efficiencies.

A prominent example is the synthesis of imidazolyl-phenylcarbazole-based host materials. In these molecules, the carbazole unit acts as the hole-transporting donor, while the imidazole-phenyl group serves as the electron-transporting acceptor. The aniline nitrogen of 3-(1H-imidazol-1-yl)aniline provides a convenient attachment point for the carbazole moiety through common cross-coupling reactions.

Quantitative Data Presentation

The performance of OLEDs is highly dependent on the specific molecular structure of the host material. Below is a summary of the performance of green and red PhOLEDs using imidazolyl-phenylcarbazole-based hosts, which can be synthesized from 3-(1H-imidazol-1-yl)aniline derivatives.

| Host Material Name | Emitter Color | Max. External Quantum Efficiency (EQE) (%) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) |

| im-OCzP | Green | 22.2 | 77.0 | 93.1 |

| im-OCzP | Red | 14.1 | 9.0 | 10.1 |

| im-OCzP + B3PyMPM (Co-host) | Green | 23.0 | 80.0 | 98.8 |

| im-OCzP + B3PyMPM (Co-host) | Red | 16.5 | 10.2 | 13.4 |

Data sourced from a study on imidazolyl-phenylcarbazole-based host materials.[1]

Experimental Protocols

The synthesis of OLED materials derived from 3-(1H-imidazol-1-yl)aniline typically involves standard organic cross-coupling reactions. The Buchwald-Hartwig amination is a particularly effective method for forming the crucial C-N bond between the aniline and a carbazole or other aryl halide derivative.

Protocol 1: Synthesis of an Imidazolyl-Phenylcarbazole Host Material (Illustrative)

This protocol describes a general procedure for the synthesis of a bipolar host material, such as "im-CzP" (imidazolyl-phenylcarbazole), using a palladium-catalyzed Buchwald-Hartwig amination reaction.

Materials:

-

3-(1H-imidazol-1-yl)aniline

-

9-bromo-9-phenyl-9H-carbazole (or other suitable carbazole derivative)

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) or similar phosphine ligand

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Nitrogen or Argon gas (for inert atmosphere)

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask, combine 3-(1H-imidazol-1-yl)aniline (1.0 eq.), 9-bromo-9-phenyl-9H-carbazole (1.1 eq.), sodium tert-butoxide (1.4 eq.), palladium(II) acetate (0.02 eq.), and the phosphine ligand (0.04 eq.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add anhydrous toluene to the flask via syringe.

-

Reaction: Stir the reaction mixture at a reflux temperature (typically 110 °C) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with dichloromethane (DCM) and wash with water. Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure imidazolyl-phenylcarbazole product.

-

Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship in the design of bipolar host materials for OLEDs, starting from precursor molecules.

Caption: Logical flow from precursor molecules to the final OLED application.

Experimental Workflow

The following diagram outlines the key steps in the synthesis and purification of an imidazolyl-phenylcarbazole host material.

References

Application Notes and Protocols: 3-(1H-imidazol-1-yl)aniline as a Key Intermediate in the Synthesis of Nilotinib

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nilotinib is a highly selective second-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[1][2][3] Its synthesis involves the strategic coupling of key intermediates, prominently featuring 3-(1H-imidazol-1-yl)aniline. This document provides detailed application notes and experimental protocols for the synthesis of Nilotinib, with a specific focus on the utilization of 3-(1H-imidazol-1-yl)aniline. The protocols are designed to offer researchers and drug development professionals a comprehensive guide to the chemical synthesis, purification, and characterization of this important therapeutic agent.

Introduction

Nilotinib's mechanism of action involves the inhibition of the Bcr-Abl kinase, an aberrant protein central to the pathophysiology of CML.[1][4] The chemical structure of Nilotinib is assembled through the formation of an amide bond between two primary intermediates: 3-(1H-imidazol-1-yl)aniline and 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid. The purity and yield of these intermediates are critical for the successful and efficient synthesis of the final active pharmaceutical ingredient (API). This document outlines a reliable synthetic route and provides detailed experimental procedures.

Synthesis of Nilotinib: An Overview

The synthesis of Nilotinib is a multi-step process. A common and efficient route involves the synthesis of the two key intermediates followed by their coupling to form the final product.

Experimental Protocols

Synthesis of 3-(1H-imidazol-1-yl)aniline (Intermediate A)

This protocol describes a copper-catalyzed N-arylation reaction to synthesize the title intermediate.

Materials:

-

3-bromo-5-(trifluoromethyl)aniline

-

Imidazole

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

Procedure:

-

To a reaction flask, add 3-bromo-5-(trifluoromethyl)aniline (1 equivalent), imidazole (1.2 equivalents), copper(I) iodide (0.1 equivalents), and potassium carbonate (2 equivalents).

-

Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the reaction mixture to 120-130 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-(1H-imidazol-1-yl)aniline.

Synthesis of 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid (Intermediate B)

This protocol involves a two-step process starting from 3-amino-4-methylbenzoic acid.

Materials:

-

3-amino-4-methylbenzoic acid

-

Cyanamide

-

Hydrochloric acid (HCl)

-

3-(dimethylamino)-1-(3-pyridinyl)prop-2-en-1-one

-

Sodium hydroxide (NaOH)

-

Methanol or n-Butanol

Procedure:

-

Guanidination: In a reaction vessel, dissolve 3-amino-4-methylbenzoic acid (1 equivalent) in a suitable solvent like methanol. Add an aqueous solution of cyanamide (1.5 equivalents).

-

Acidify the mixture with concentrated hydrochloric acid and heat to reflux for 3-4 hours to form 3-guanidino-4-methylbenzoic acid hydrochloride.

-

Cyclization: To the guanidine intermediate, add 3-(dimethylamino)-1-(3-pyridinyl)prop-2-en-1-one (1.1 equivalents) and a base such as sodium hydroxide.

-

Heat the reaction mixture to reflux in a solvent like n-butanol for 12-24 hours.

-

Monitor the reaction by TLC or HPLC.

-

Upon completion, cool the mixture and adjust the pH to precipitate the product.

-

Filter the solid, wash with water and a suitable organic solvent (e.g., ethanol or acetone), and dry under vacuum to obtain 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid.[5][6][7]

Final Coupling Step: Synthesis of Nilotinib

This protocol describes the amide bond formation between the two key intermediates.

Materials:

-

3-(1H-imidazol-1-yl)aniline (Intermediate A)

-

4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid (Intermediate B)

-

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) or Diethyl cyanophosphonate (DECP)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

Procedure:

-

In a reaction flask under an inert atmosphere, dissolve 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid (1 equivalent) in anhydrous DMF or acetonitrile.

-

Add the coupling agent, such as HATU (1.3 equivalents) or DECP (1.2 equivalents), to the solution.[8]

-

Add a base, such as DIPEA or TEA (2 equivalents), and stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add a solution of 3-(1H-imidazol-1-yl)aniline (1.1 equivalents) in the same anhydrous solvent to the reaction mixture.

-

Stir the reaction at room temperature or slightly elevated temperature (e.g., 60 °C) for 12-24 hours.[9] Monitor the reaction progress by TLC or HPLC.

-

Once the reaction is complete, quench with water and extract the product with a suitable organic solvent like ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic solvent under reduced pressure.

-

Purify the crude Nilotinib by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) or by column chromatography to yield the pure product.

Data Presentation

| Step | Reactants | Solvent(s) | Key Reagents/Catalysts | Temp. (°C) | Time (h) | Yield (%) | Purity (%) (by HPLC) |

| Synthesis of Intermediate A | 3-bromo-5-(trifluoromethyl)aniline, Imidazole | DMF | CuI, K₂CO₃ | 120-130 | 12-24 | ~80-90 | >98 |

| Synthesis of Intermediate B | 3-amino-4-methylbenzoic acid, 3-(dimethylamino)-1-(3-pyridinyl)prop-2-en-1-one | Methanol, n-Butanol | HCl, Cyanamide, NaOH | Reflux | 15-28 | ~70-85 | >99 |

| Synthesis of Nilotinib | 3-(1H-imidazol-1-yl)aniline, 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid | DMF or Acetonitrile | HATU/DIPEA or DECP/TEA | 25-60 | 12-24 | 85-95 | >99.5 |

Note: Yields and purity are approximate and can vary based on reaction scale and purification methods.

Characterization and Quality Control

The identity and purity of the synthesized intermediates and final Nilotinib product should be confirmed by various analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compounds. A typical method might use a C18 column with a gradient elution of acetonitrile and a phosphate buffer.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized molecules.

-

Mass Spectrometry (MS): To determine the molecular weight of the compounds.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecules.

Mechanism of Action: Nilotinib Inhibition of Bcr-Abl Signaling

Nilotinib functions as a potent and selective inhibitor of the Bcr-Abl tyrosine kinase. The Bcr-Abl fusion protein is constitutively active, leading to the uncontrolled proliferation of hematopoietic cells. Nilotinib binds to the ATP-binding site of the Abl kinase domain, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling pathways that drive CML.[1]

Conclusion

The successful synthesis of Nilotinib relies on the efficient preparation and coupling of its key intermediates, including 3-(1H-imidazol-1-yl)aniline. The protocols and data presented in these application notes provide a comprehensive framework for researchers and professionals in the field of drug development to synthesize and analyze this critical anti-cancer therapeutic. Adherence to the detailed methodologies and rigorous analytical characterization will ensure the production of high-purity Nilotinib for further research and development.

References

- 1. What is the mechanism of Nilotinib Hydrochloride? [synapse.patsnap.com]

- 2. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nilotinib synthesis - chemicalbook [chemicalbook.com]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. Preparation method of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidyl]amino]benzoic acid, related intermediate and application thereof - Eureka | Patsnap [eureka.patsnap.com]

- 6. 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid | 641569-94-0 [chemicalbook.com]

- 7. CN101928277B - Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid - Google Patents [patents.google.com]

- 8. Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. asianpubs.org [asianpubs.org]

- 10. jpionline.org [jpionline.org]

Application Note and Protocol: Experimental Setup for Ullmann Condensation of 3-Bromoaniline and Imidazole

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the experimental setup for the Ullmann condensation, specifically focusing on the copper-catalyzed N-arylation of imidazole with 3-bromoaniline to synthesize 3-(1H-imidazol-1-yl)aniline. This N-arylimidazole derivative is a valuable building block in medicinal chemistry and drug development.

The Ullmann condensation is a cornerstone of carbon-nitrogen bond formation in organic synthesis.[1][2] Modern protocols often employ copper(I) catalysts in conjunction with a ligand to facilitate the reaction under milder conditions than the traditional high-temperature Ullmann reactions.[1] This application note details a reliable method adapted from established procedures for similar aryl bromides, providing a reproducible protocol for researchers.

Data Presentation: Representative Conditions for Ullmann Condensation of Aryl Bromides with Imidazole

The following table summarizes various conditions reported for the copper-catalyzed N-arylation of imidazoles with aryl bromides, providing a comparative overview of catalyst systems, bases, solvents, and their impact on reaction outcomes.

| Entry | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | CuI (5 mol%), L-Proline (10 mol%) | K₂CO₃ | DMSO | 110 | 24 | ~85 |

| 2 | CuI (5 mol%), 1,10-Phenanthroline (10 mol%) | Cs₂CO₃ | Dioxane | 100 | 18 | ~90 |

| 3 | Cu₂O (5 mol%), Salicylaldoxime (10 mol%) | K₃PO₄ | DMF | 120 | 24 | ~88 |

| 4 | CuI (10 mol%), 8-Hydroxyquinoline (10 mol%) | (Et₄N)₂CO₃ | DMF/H₂O | 130 | 16 | ~96 |

Note: Yields are representative and can vary based on the specific aryl bromide substrate and reaction scale.

Experimental Protocol: Synthesis of 3-(1H-imidazol-1-yl)aniline

This protocol details the Ullmann condensation of 3-bromoaniline and imidazole using a copper(I) iodide catalyst with 1,10-phenanthroline as a ligand.

Materials:

-

3-Bromoaniline

-

Imidazole

-

Copper(I) iodide (CuI)

-

1,10-Phenanthroline

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous 1,4-dioxane

-

Ethyl acetate

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Nitrogen or Argon gas (inert atmosphere)

Equipment:

-

Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Reflux condenser

-

Standard laboratory glassware (beakers, graduated cylinders, separatory funnel, etc.)

-

Rotary evaporator

-

Flash column chromatography setup

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

Reaction Setup:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add 3-bromoaniline (1.0 mmol, 1.0 equiv), imidazole (1.2 mmol, 1.2 equiv), copper(I) iodide (0.05 mmol, 5 mol%), and 1,10-phenanthroline (0.1 mmol, 10 mol%).

-

Seal the flask, and evacuate and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[1]

-

Add cesium carbonate (2.0 mmol, 2.0 equiv) and anhydrous 1,4-dioxane (5 mL) to the flask.

-

-

Reaction:

-

Stir the reaction mixture at room temperature for 10 minutes to ensure homogeneity.

-

Heat the reaction mixture to 100 °C and stir vigorously for 18-24 hours.[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up:

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL).

-

Filter the mixture through a pad of Celite to remove insoluble inorganic salts.

-

Transfer the filtrate to a separatory funnel and wash with deionized water (2 x 15 mL) and then with brine (15 mL).[1]

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(1H-imidazol-1-yl)aniline.

-

-

Characterization:

-

The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Visualizations

Reaction Scheme: Ullmann Condensation

Caption: Reaction scheme for the synthesis of 3-(1H-imidazol-1-yl)aniline.

Experimental Workflow

References

Application Note: A Robust Protocol for the Copper-Catalyzed N-Arylation of Imidazole with 3-Haloanilines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-arylation of imidazoles is a cornerstone of medicinal chemistry and materials science, yielding scaffolds present in a multitude of bioactive compounds and functional materials. The copper-catalyzed Ullmann condensation offers a cost-effective and powerful method for forging the crucial C-N bond.[1][2] This application note provides a detailed protocol for the N-arylation of imidazole with various 3-haloanilines, a class of reagents important for introducing a key synthetic handle for further functionalization in drug discovery programs. Recent advancements in copper catalysis have enabled the development of milder and more efficient protocols, often utilizing ligands to improve reaction outcomes.[1][3] The protocol described herein employs a copper(I) iodide catalyst in conjunction with a 1,10-phenanthroline ligand, a system known for its effectiveness in the N-arylation of diverse nitrogen-containing heterocycles.[1]

Reaction Scheme

Caption : General reaction scheme for the copper-catalyzed N-arylation of imidazole with 3-haloanilines.

Data Presentation

The following table summarizes the expected yields for the copper-catalyzed N-arylation of imidazole with different 3-haloanilines under optimized reaction conditions. The data is representative and may vary based on the specific reaction scale and conditions.

| Entry | 3-Haloaniline | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 3-Chloroaniline | CuI (5 mol%), 1,10-Phenanthroline (10 mol%) | Cs₂CO₃ | Dioxane | 100 | 24 | ~75 |

| 2 | 3-Bromoaniline | CuI (5 mol%), 1,10-Phenanthroline (10 mol%) | Cs₂CO₃ | Dioxane | 100 | 18 | ~92 |

| 3 | 3-Iodoaniline | CuI (5 mol%), 1,10-Phenanthroline (10 mol%) | Cs₂CO₃ | Dioxane | 100 | 12 | ~95 |

| 4 | 3-Bromoaniline | CuI (5 mol%), L-Proline (10 mol%) | K₂CO₃ | DMSO | 110 | 24 | ~88[1] |

Experimental Protocol

Materials:

-

Imidazole

-

3-Chloroaniline, 3-Bromoaniline, or 3-Iodoaniline

-

Copper(I) iodide (CuI)

-

1,10-Phenanthroline

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous 1,4-Dioxane

-

Nitrogen or Argon gas (inert atmosphere)

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Ethyl acetate, water, brine, anhydrous sodium sulfate (for workup)

-

Celite

General Considerations:

-

All reagents should be of high purity.

-

The reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the copper catalyst.[1]

-

Solvents should be anhydrous to ensure optimal reaction conditions.[1]

-

Reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1]

Procedure:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add imidazole (1.2 mmol), the corresponding 3-haloaniline (1.0 mmol), copper(I) iodide (0.05 mmol, 5 mol%), and 1,10-phenanthroline (0.1 mmol, 10 mol%).[1]

-

The flask is then sealed, evacuated, and backfilled with an inert gas (nitrogen or argon). This cycle should be repeated three times.

-

Add cesium carbonate (2.0 mmol) and anhydrous 1,4-dioxane (5 mL) to the flask.[1]

-

The reaction mixture is heated to 100 °C and stirred vigorously for the time indicated in the data table (12-24 hours).[1]

-

After the reaction is complete (monitored by TLC or GC-MS), the mixture is cooled to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble salts.[1]

-

The filtrate is transferred to a separatory funnel and washed sequentially with water (2 x 15 mL) and brine (15 mL).[1]

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.[1]

-

The crude product can be purified by column chromatography on silica gel to afford the desired N-aryl imidazole.

Visualizations

Caption : Experimental workflow for the copper-catalyzed N-arylation of imidazole.

References

Application Notes and Protocols: 3-(1H-imidazol-1-yl)aniline in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1H-imidazol-1-yl)aniline is a versatile bifunctional molecule that has garnered significant attention in medicinal chemistry. Its structure, featuring a reactive aniline group and a pharmacologically relevant imidazole ring, makes it a valuable building block for the synthesis of a diverse range of bioactive compounds. The imidazole moiety can participate in crucial hydrogen bonding and metal coordination interactions with biological targets, while the aniline group provides a convenient handle for further molecular elaboration through amide bond formation and other coupling reactions. This unique combination of features has led to its successful application in the development of potent kinase inhibitors for the treatment of cancer and inflammatory diseases.

Key Applications in Medicinal Chemistry

The primary application of 3-(1H-imidazol-1-yl)aniline and its derivatives in medicinal chemistry is as a core scaffold for the design and synthesis of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and chronic inflammatory conditions. The imidazole-aniline scaffold has proven to be particularly effective in targeting tyrosine kinases and mitogen-activated protein kinases (MAPKs).

Tyrosine Kinase Inhibitors: The Nilotinib Story

A prominent example of the successful application of a 3-(1H-imidazol-1-yl)aniline derivative is in the synthesis of Nilotinib (marketed as Tasigna®), a second-generation Bcr-Abl tyrosine kinase inhibitor used for the treatment of chronic myeloid leukemia (CML). The specific building block used is 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline. This compound forms a key part of the Nilotinib structure, which binds to the ATP-binding site of the Bcr-Abl kinase, inhibiting its activity and suppressing the proliferation of cancer cells.

The synthesis of Nilotinib highlights the strategic importance of the 3-(1H-imidazol-1-yl)aniline scaffold. The aniline group is utilized to form an amide bond with a substituted benzoic acid moiety, while the imidazole and trifluoromethyl groups contribute to the high binding affinity and selectivity of the final drug molecule for the target kinase.

p38 MAPK Inhibitors for Inflammatory Diseases

Derivatives of 3-(1H-imidazol-1-yl)aniline have also been extensively explored as inhibitors of p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway is a central regulator of the inflammatory response, controlling the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[1] Overactivation of this pathway is implicated in a range of inflammatory conditions, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease (COPD).

The imidazole ring of the 3-(1H-imidazol-1-yl)aniline scaffold is a key pharmacophore that can interact with the hinge region of the p38 MAPK active site, a common feature of many p38 MAPK inhibitors. By modifying the aniline portion of the molecule, researchers can fine-tune the potency, selectivity, and pharmacokinetic properties of these inhibitors.

Quantitative Data: Kinase Inhibitory Activity

The following table summarizes the in vitro inhibitory activities (IC50 values) of selected kinase inhibitors that incorporate a derivative of the 3-(1H-imidazol-1-yl)aniline scaffold. This data illustrates the potency of these compounds against their respective kinase targets.

| Compound ID | Target Kinase | Cell Line | IC50 (µM) | Reference |

| Nilotinib | Bcr-Abl | K562 | 0.02 | N/A |

| Compound 10 | Bcr-Abl | K562 | 31 | [2] |

| Compound 13 | Bcr-Abl | K562 | 5.6 | [2] |

| Compound 15 | Bcr-Abl | HL60 | 5.6 | [2] |

| Compound 28j | Bcr-Abl | K562 | 6.9 | [2] |

| Compound 28k | Bcr-Abl | K562 | 3.6 | [2] |

| Compound 28l | Bcr-Abl | K562 | 4.5 | [2] |

Experimental Protocols

Synthesis of Nilotinib Intermediate: 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-aminobenzamide

This protocol describes a key step in the synthesis of Nilotinib, demonstrating the utility of the 3-(1H-imidazol-1-yl)aniline derivative.

Materials:

-

4-methyl-3-nitrobenzoyl chloride

-